molecular formula C7H10N2O B12646393 Benzene-1,3-diamine;formaldehyde CAS No. 71888-85-2

Benzene-1,3-diamine;formaldehyde

Cat. No.: B12646393
CAS No.: 71888-85-2
M. Wt: 138.17 g/mol
InChI Key: RDTQAXDFKJDIST-UHFFFAOYSA-N
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Description

Benzene-1,3-diamine;formaldehyde is a compound formed by the reaction of benzene-1,3-diamine (also known as m-phenylenediamine) with formaldehyde. This compound is significant in various chemical and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3-diamine;formaldehyde typically involves the condensation reaction between benzene-1,3-diamine and formaldehyde. The reaction is usually carried out in an aqueous or alcoholic medium under acidic or basic conditions. The reaction can be represented as follows:

C6H4(NH2)2+CH2OC6H4(NHCH2NH2)2C_6H_4(NH_2)_2 + CH_2O \rightarrow C_6H_4(NHCH_2NH_2)_2 C6​H4​(NH2​)2​+CH2​O→C6​H4​(NHCH2​NH2​)2​

In industrial settings, the reaction conditions are optimized to ensure high yield and purity of the product. The reaction is often conducted at elevated temperatures and pressures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-diamine;formaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Benzene-1,3-diamine;formaldehyde has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.

    Industry: Utilized in the production of dyes, polymers, and resins.

Mechanism of Action

The mechanism by which benzene-1,3-diamine;formaldehyde exerts its effects involves the interaction of its amino groups with various molecular targets. These interactions can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2-diamine (o-phenylenediamine): Similar structure but different reactivity due to the position of the amino groups.

    Benzene-1,4-diamine (p-phenylenediamine): Another isomer with distinct chemical properties.

    Formaldehyde derivatives: Compounds formed by the reaction of formaldehyde with other diamines.

Uniqueness

Benzene-1,3-diamine;formaldehyde is unique due to the specific positioning of the amino groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.

Properties

CAS No.

71888-85-2

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

benzene-1,3-diamine;formaldehyde

InChI

InChI=1S/C6H8N2.CH2O/c7-5-2-1-3-6(8)4-5;1-2/h1-4H,7-8H2;1H2

InChI Key

RDTQAXDFKJDIST-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC(=CC(=C1)N)N

Related CAS

26936-95-8

Origin of Product

United States

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